molecular formula C6H13ClNO2P B1608082 Chloro-ethoxy-morpholin-4-ylphosphane CAS No. 16276-74-7

Chloro-ethoxy-morpholin-4-ylphosphane

Cat. No.: B1608082
CAS No.: 16276-74-7
M. Wt: 197.6 g/mol
InChI Key: RZJVPPPRBOLFSF-UHFFFAOYSA-N
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Description

Chloro-ethoxy-morpholin-4-ylphosphane is a chemical compound that features a morpholine ring, a chloro group, and an ethoxy group attached to a phosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro-ethoxy-morpholin-4-ylphosphane typically involves the reaction of morpholine derivatives with phosphorus trichloride and ethyl alcohol under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through a series of steps involving chlorination and ethoxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Chloro-ethoxy-morpholin-4-ylphosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding phosphine.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphine derivatives.

    Substitution: Various substituted morpholin-4-ylphosphane derivatives.

Scientific Research Applications

Chloro-ethoxy-morpholin-4-ylphosphane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloro-ethoxy-morpholin-4-ylphosphane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chloro-ethoxy-morpholin-4-ylphosphane can be compared with other similar compounds, such as:

    Morpholine derivatives: Compounds with similar morpholine rings but different substituents.

    Phosphane derivatives: Compounds with similar phosphane moieties but different functional groups.

    Chloro and ethoxy derivatives: Compounds with similar chloro and ethoxy groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of a morpholine ring, a chloro group, and an ethoxy group attached to a phosphane moiety. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

chloro-ethoxy-morpholin-4-ylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClNO2P/c1-2-10-11(7)8-3-5-9-6-4-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJVPPPRBOLFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(N1CCOCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClNO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375037
Record name ST51042109
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16276-74-7
Record name ST51042109
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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